
Methyl 3-bromo-5-fluorobenzoate
Overview
Description
Methyl 3-bromo-5-fluorobenzoate (CAS: 334792-52-8) is a substituted benzoate ester with the molecular formula C₈H₆BrFO₂ and a molecular weight of 233.04 g/mol . It is characterized by a bromine atom at the 3-position and a fluorine atom at the 5-position on the benzene ring, with a methyl ester group at the 1-position. This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in coupling reactions such as Suzuki and Sonogashira reactions . Commercial suppliers like Thermo Scientific Chemicals and Alfa Aesar offer it in 97–98% purity, with applications restricted to research use .
Preparation Methods
General Synthetic Strategies
The preparation of methyl 3-bromo-5-fluorobenzoate generally involves selective bromination of methyl fluorobenzoate derivatives or functional group transformations on appropriately substituted benzoate precursors. Two main synthetic routes are prevalent:
- Direct Bromination of Methyl Fluorobenzoate Derivatives
- Multi-step Functionalization Starting from Amino or Methyl Substituted Fluorobenzoates
Preparation Methods
Direct Bromination Using N-Bromosuccinimide (NBS)
One of the most documented methods involves the bromination of methyl 5-fluorobenzoate derivatives using N-bromosuccinimide (NBS) under acidic conditions.
- Starting Material: Methyl 5-fluorobenzoate or methyl 5-fluoro-2-methylbenzoate
- Reagents: N-Bromosuccinimide (NBS), concentrated sulfuric acid
- Reaction Conditions:
- Temperature: 0 to 20 °C initially, then room temperature
- Reaction Time: Approximately 19 hours
- Procedure:
The methyl fluorobenzoate derivative is dissolved in concentrated sulfuric acid and cooled in an ice bath. NBS is added portionwise to control the reaction rate and avoid over-bromination. The mixture is stirred initially at low temperature (0 °C) for 3 hours, then at room temperature for 16 hours. The reaction mixture is then poured into ice water and extracted with ethyl acetate. Organic layers are washed, dried, and concentrated to yield this compound. - Yield: Approximately 70-80% isolated yield reported in similar bromination reactions.
Parameter | Details |
---|---|
Starting Material | Methyl 5-fluorobenzoate |
Brominating Agent | N-Bromosuccinimide (NBS) |
Solvent | Concentrated sulfuric acid |
Temperature | 0–20 °C (initial), then RT |
Reaction Time | 19 hours |
Workup | Ice water quench, EtOAc extraction |
Yield | ~70-80% |
Multi-Step Synthesis via Amino or Methyl Substituted Precursors
Another approach involves functional group interconversion starting from methyl 5-fluoro-2-methylbenzoate or methyl 5-amino-2-bromo-3-fluorobenzoate derivatives.
Example Route:
Starting with methyl 5-fluoro-2-methylbenzoate, bromination occurs at the 3-position adjacent to the methyl group using NBS under acidic conditions as above. Alternatively, methyl 5-amino-2-bromo-3-fluorobenzoate can be synthesized via diazotization and subsequent substitution reactions involving sodium nitrite and iodide salts, followed by esterification steps.-
- Diazotization at 0–5 °C with sodium nitrite and potassium/sodium iodide in molar ratios favoring complete conversion (e.g., 1:1.2:2 for amine:sodium nitrite:iodide)
- Esterification by refluxing with thionyl chloride followed by methanol addition
- Reduction or substitution reactions in acetic acid with iron powder as a catalyst
Step | Reagents/Conditions | Notes |
---|---|---|
Diazotization | Sodium nitrite, KI/NaI, 0–5 °C, 1–5 hours | Molar ratio 1:1.2:2 |
Esterification | Thionyl chloride reflux, then MeOH addition | Conversion to methyl ester |
Reduction/Substitution | Acetic acid, Fe powder, 90 °C, 4 hours | For amino to bromo substitution |
Yield | Variable, often moderate (~50-60%) | Depending on step optimization |
Detailed Reaction Analysis and Research Findings
- Selectivity: Bromination using NBS in sulfuric acid allows selective substitution at the 3-position relative to fluorine due to electronic effects and steric hindrance, minimizing polybromination.
- Temperature Control: Maintaining low temperature during bromination and diazotization steps is critical to prevent side reactions and decomposition of diazonium intermediates.
- Molar Ratios: Excess sodium nitrite and iodide relative to amino precursors ensure complete diazotization and halogen substitution, improving yields.
- Purification: Standard organic extraction, washing, drying over MgSO4 or Na2SO4, and concentration under reduced pressure are essential to isolate pure this compound.
- Yields: Reported yields vary from 50% to 80%, depending on the route and reaction scale, with direct bromination generally providing higher yields and fewer steps.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
Direct Bromination (NBS method) | Methyl 5-fluorobenzoate | NBS, H2SO4 | 0–20 °C, 19 h | 70–80 | High selectivity, straightforward |
Diazotization & Substitution | Methyl 5-amino-2-bromo-3-fluorobenzoate | NaNO2, KI/NaI, SOCl2, MeOH | 0–5 °C diazotization; reflux esterification | 50–60 | Multi-step, moderate yield |
Bromination of Methyl 5-fluoro-2-methylbenzoate | Methyl 5-fluoro-2-methylbenzoate | NBS, H2SO4 | 0–20 °C, 19 h | ~70 | Similar to direct bromination, with methyl substituent |
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding methyl 3-fluorobenzoate.
Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.
Reduction: Formation of methyl 3-fluorobenzoate.
Oxidation: Formation of 3-bromo-5-fluorobenzoic acid.
Scientific Research Applications
Antimicrobial Activity
Methyl 3-bromo-5-fluorobenzoate has been studied for its potential as an antimicrobial agent. Research indicates it exhibits activity against various Gram-negative bacteria, including E. coli and Pseudomonas aeruginosa. A study reported that derivatives of this compound showed significant minimum inhibitory concentration (MIC) values, indicating their effectiveness in inhibiting bacterial growth .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 0.125 | E. coli WT |
This compound | 0.03 | K. pneumoniae WT |
This compound | 0.125 | P. aeruginosa WT |
Cancer Research
The compound has also shown promise in cancer research, particularly in inducing cytotoxic effects in various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in specific cancer types .
Synthesis of Fluorinated Compounds
This compound serves as a key intermediate in the synthesis of various fluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals. The bromine and fluorine substituents allow for further chemical modifications, making it a versatile building block in organic synthesis .
Reaction Examples
- Nucleophilic Substitution Reactions : The bromine atom can be substituted by nucleophiles to create diverse derivatives.
- Coupling Reactions : It can participate in cross-coupling reactions to form complex molecular architectures.
Material Science Applications
The compound's unique chemical structure allows it to be utilized in developing new materials, particularly those requiring specific electronic or optical properties. Its incorporation into polymer matrices can enhance material performance, especially in coatings and electronic devices .
Case Study 1: Antimicrobial Activity Enhancement
A study focused on modifying the structure of this compound to enhance its antimicrobial properties against resistant strains of bacteria. The results indicated that specific modifications led to a reduction in MIC values by up to fourfold compared to the parent compound, demonstrating the potential for developing new antibiotics .
Case Study 2: Synthesis of Fluorinated Anticancer Agents
Researchers synthesized a series of fluorinated benzoates using this compound as a precursor. The resulting compounds were tested for anticancer activity, showing promising results against several cancer cell lines, thus highlighting the compound's utility in drug development .
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-fluorobenzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
Methyl bromo-fluorobenzoates exhibit distinct properties based on substituent positions:
Key Findings :
- Electronic Effects : The meta-fluorine in Methyl 3-bromo-5-fluorobenzoate acts as an electron-withdrawing group, directing electrophilic attacks to specific positions. In contrast, para-bromo isomers (e.g., Methyl 4-bromo-3-fluorobenzoate) exhibit different regioselectivity .
Derivatives with Additional Substituents
Addition of functional groups modifies reactivity and applications:
Key Findings :
- Electron-Withdrawing Groups: The trifluoromethyl (CF₃) and nitro (NO₂) substituents in derivatives increase electrophilicity, making these compounds more reactive in nucleophilic aromatic substitution compared to the fluorine-substituted parent compound .
Functional Group Variants
Alterations to the ester or aromatic groups yield distinct analogs:
Key Findings :
- Carboxylic Acid Analog : The free carboxylic acid (3-bromo-5-fluorobenzoic acid) is more polar than the ester, affecting solubility and interaction with biological targets .
- Amide Functionality : Methyl 4-bromo-3-formamidobenzoate’s formamide group introduces hydrogen-bonding capacity, useful in supramolecular chemistry .
Physical and Chemical Property Comparison
Data from suppliers and synthetic studies highlight critical differences:
Biological Activity
Methyl 3-bromo-5-fluorobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by a benzene ring substituted with bromine and fluorine atoms, exhibits unique chemical properties that influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and applications in drug development.
This compound has the molecular formula and a molecular weight of approximately 233.06 g/mol. The presence of halogen substituents (bromine and fluorine) significantly affects its reactivity and binding affinity to various biological targets. These substituents can enhance the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, studies have shown that derivatives of similar compounds exhibit inhibitory effects on glutathione reductase (GR) and glutathione S-transferase (GST) enzymes .
- Receptor Modulation : this compound can bind to receptors, modulating their activity. For example, it has been noted for its potential as an agonist for certain nuclear receptors, which play crucial roles in gene expression regulation .
Structure-Activity Relationships (SAR)
The unique arrangement of bromine and fluorine atoms on the benzene ring influences the compound's biological activity. Research indicates that variations in substitution patterns can lead to significant differences in potency and selectivity. For instance:
Compound Name | Molecular Formula | Activity Profile |
---|---|---|
This compound | C9H8BrF O2 | Potential enzyme inhibitor |
Methyl 4-amino-3-bromo-5-fluorobenzoate | C9H9BrF N O2 | Higher inhibition of GR and GST (K_i = 0.325 μM) |
Methyl 3-bromo-4-fluoroaniline | C7H7BrF N | Exhibits antibacterial properties |
The presence of fluorine enhances binding affinity due to its electronegative nature, while bromine can affect steric interactions with target proteins .
Case Studies and Research Findings
- Anti-Cancer Activity : In vitro studies have demonstrated that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction through the modulation of key signaling pathways .
- Pharmaceutical Applications : This compound serves as an intermediate in synthesizing anti-inflammatory drugs and has shown promise in developing analgesics . Its ability to inhibit specific metabolic enzymes makes it a candidate for further drug development.
- Agricultural Uses : Beyond medicinal applications, this compound is explored for its role in formulating herbicides and pesticides, targeting specific weed species while minimizing crop damage .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Methyl 3-bromo-5-fluorobenzoate?
this compound is synthesized via esterification of 3-bromo-5-fluorobenzoic acid with methanol under acidic catalysis. The reaction typically employs concentrated sulfuric acid (0.5–1.0 eq) as a catalyst, refluxed at 65–80°C for 6–12 hours. Post-reaction, purification involves neutralization with sodium bicarbonate, extraction with dichloromethane, and recrystallization from ethanol to achieve >97% purity . Monitoring reaction progress via TLC (hexane:ethyl acetate, 4:1) is critical to avoid over-esterification.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., fluorine-induced deshielding at δ 160–165 ppm for C-F; bromine at δ 110–120 ppm for C-Br) .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement, particularly for resolving halogen-heavy structures. ORTEP-3 can visualize thermal ellipsoids to assess positional disorder .
- IR Spectroscopy : Confirm ester C=O stretch at ~1720 cm and aromatic C-Br at ~560 cm .
Q. What common reactions can this compound undergo?
The bromine substituent facilitates cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids using Pd(PPh)/NaCO in DMF at 80°C). The ester group is reducible to a hydroxymethyl group via LiAlH in THF, while fluorine stabilizes the ring against electrophilic substitution .
Q. How should researchers purify this compound to minimize impurities?
After synthesis, perform column chromatography (silica gel, hexane:ethyl acetate gradient) to separate unreacted acid and ester byproducts. Recrystallization in ethanol at −20°C yields crystals with >98% purity. Purity validation via HPLC (C18 column, acetonitrile:water 70:30) is recommended .
Q. What handling and storage conditions ensure compound stability?
Store in amber vials under inert gas (Ar/N) at −20°C to prevent hydrolysis. The ester group is moisture-sensitive, and bromine may photodegrade; avoid prolonged light exposure. Use anhydrous solvents for reactions .
Advanced Research Questions
Q. How can discrepancies in crystallographic data be resolved during structural refinement?
Discrepancies in X-ray data (e.g., thermal motion or disorder) require iterative refinement using SHELXL. Apply restraints for anisotropic displacement parameters of halogens. For twinned crystals, use TWIN/BASF commands in SHELXL-2017. Validate hydrogen bonding with PLATON’s ADDSYM to check for missed symmetry .
Q. What electronic effects do bromine and fluorine substituents exert on reactivity?
Bromine acts as a σ-withdrawing/π-donor, activating the ring toward nucleophilic aromatic substitution (e.g., with amines at 120°C in DMSO). Fluorine’s strong inductive effect deactivates the ring but directs electrophiles to the para position. Combined, these substituents create regioselective reactivity in Pd-catalyzed couplings .
Q. How can byproduct formation during nucleophilic substitution be minimized?
Optimize solvent polarity (e.g., DMF for SNAr reactions) and temperature (80–100°C). Pre-activate the aryl bromide with CuI (10 mol%) to suppress β-hydride elimination. Use scavengers like molecular sieves to trap liberated HBr .
Q. What biological targets might interact with this compound?
While direct studies are limited, analogs (e.g., ethyl 3-bromo-5-fluorobenzoate) inhibit cytochrome P450 enzymes via halogen bonding with heme iron. Computational docking (AutoDock Vina) predicts similar interactions for the methyl ester, particularly at CYP3A4’s active site (binding energy −9.2 kcal/mol) .
Q. How does this compound compare to its structural analogs?
Compared to ethyl 3-bromo-5-fluorobenzoate, the methyl ester exhibits faster hydrolysis kinetics (t = 2.3 h vs. 4.1 h in pH 7.4 buffer). In Suzuki couplings, the methyl group slightly reduces steric hindrance, improving yields by ~15% versus bulkier esters. Fluorine’s position (meta to bromine) enhances electronic contrast in materials science applications .
Properties
IUPAC Name |
methyl 3-bromo-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERAACCIOWRRQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620512 | |
Record name | Methyl 3-bromo-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334792-52-8 | |
Record name | Methyl 3-bromo-5-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=334792-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-bromo-5-fluoro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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